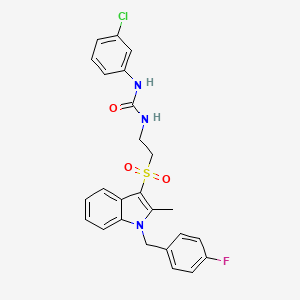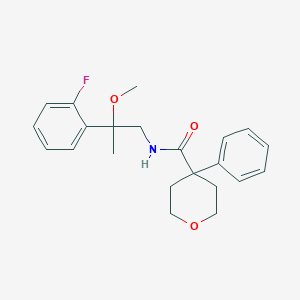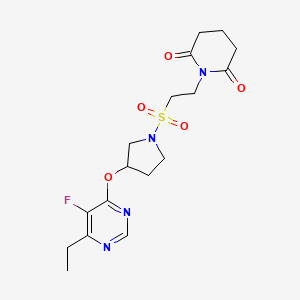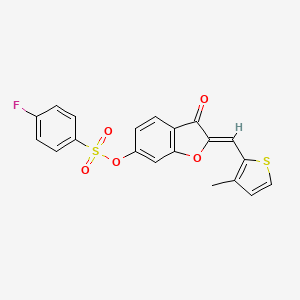
4-Bromoquinoline-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromoquinoline-8-carbonitrile is a heterocyclic compound. It is used in laboratory chemicals and the manufacture of chemical compounds . The molecular formula is C10H5BrN2 and the molecular weight is 233.068.
Synthesis Analysis
Quinoline derivatives have been synthesized using various methods over the last few decades. This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular structure of 4-Bromoquinoline-8-carbonitrile consists of a quinoline core, which is a nitrogen-containing heterocycle . The bromine atom is attached at the 4th position and a carbonitrile group at the 8th position .Chemical Reactions Analysis
Quinoline derivatives, including 4-Bromoquinoline-8-carbonitrile, can undergo various chemical reactions. For instance, a study describes the synthesis of 4-bromo quinolines from ortho-propynol phenyl azides using TMSBr as an acid-promoter .Applications De Recherche Scientifique
Optoelectronic and Charge Transport Properties
4-Bromoquinoline derivatives have been studied for their structural, electronic, optical, and charge transport properties. These studies, utilizing density functional theory (DFT), indicate that such compounds could be efficient multifunctional materials, showing promise in optoelectronic applications. The absorption wavelengths and major transitions of these compounds were thoroughly studied, revealing their potential in electronic applications (Irfan et al., 2020).
Inhibitors of Tumor Progression and Anti-Inflammatory Activity
Certain quinoline derivatives, including those similar to 4-Bromoquinoline, have been identified as inhibitors of tumor progression loci-2 (Tpl2) kinase. They have shown potential in reducing the production of tumor necrosis factor alpha (TNF-alpha) and other proinflammatory cytokines, which are important in diseases like rheumatoid arthritis. These compounds have demonstrated in vitro and in vivo efficacy in inhibiting TNF-alpha production, suggesting their utility in anti-inflammatory and anticancer therapies (Green et al., 2007).
Corrosion Inhibition
Quinoline derivatives have been evaluated for their corrosion inhibition properties. Computational studies have shown that these compounds effectively inhibit the corrosion of metals like iron. This is attributed to their adsorption behaviors and interactions with the metal surfaces, which makes them potential candidates for use as corrosion inhibitors in various industrial applications (Erdoğan et al., 2017).
Synthesis of Novel Compounds and Biological Activity
Research on 4-Bromoquinoline derivatives also includes the synthesis of novel compounds with potential biological activity. For instance, some studies have focused on synthesizing and evaluating quinoline derivatives as inhibitors of specific enzymes like myosin light chain kinase (MLCK) and epidermal growth factor receptor kinase (EGFR). These studies are significant for the development of new therapeutic agents (Rode et al., 2011).
Safety and Hazards
Orientations Futures
Quinoline derivatives, including 4-Bromoquinoline-8-carbonitrile, have attracted much attention due to their broad range of activities and applications . They are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . Therefore, the development of efficient and versatile strategies towards 4-Bromoquinoline-8-carbonitrile and other quinoline derivatives is highly desirable .
Mécanisme D'action
Target of Action
Pharmacokinetics
The pharmacokinetic properties of 4-Bromoquinoline-8-carbonitrile are as follows :
- Absorption : High gastrointestinal absorption is predicted for this compound .
- Distribution : The compound is predicted to be able to cross the blood-brain barrier (BBB permeant) .
- Metabolism : It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .
- Excretion : Information about the excretion of this compound is not available in the current resources .
Propriétés
IUPAC Name |
4-bromoquinoline-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKWVLSWSZHDGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CC=N2)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoquinoline-8-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2369733.png)

![1-(Azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2369737.png)




![4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2369744.png)


![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2369749.png)

![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)
![2-amino-1-(furan-2-ylmethyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2369756.png)